Tritec

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

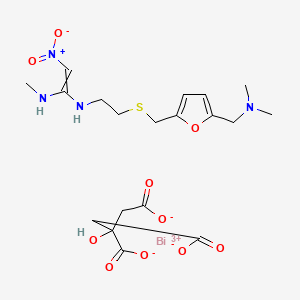

Ranitidine bismuth citrate is a compound that combines the properties of ranitidine and bismuth citrate. It is primarily used for its antisecretory and bactericidal actions, making it effective in treating gastric and duodenal ulcers, especially those associated with Helicobacter pylori infections . The compound works by reducing gastric acid secretion and providing a protective effect on the gastric mucosa.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ranitidine bismuth citrate involves suspending bismuth citrate in water, followed by the addition of ranitidine and ammonia water. The reaction is carried out at a pH of 6-12 and a temperature range of 4-64°C. The reaction mixture is monitored until it reaches neutrality, after which the solution is filtered and spray-dried to obtain ranitidine bismuth citrate .

Industrial Production Methods: Industrial production follows similar steps but on a larger scale, ensuring precise control over reaction conditions to maintain product consistency and quality. The process involves the use of large reactors and filtration systems to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions: Ranitidine bismuth citrate undergoes various chemical reactions, including:

Oxidation: Involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: Involves the gain of electrons, typically using reducing agents.

Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reactions: Often involve halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Ranitidine bismuth citrate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the interactions between organic molecules and metal ions.

Biology: Investigated for its effects on cellular processes and its potential as an antimicrobial agent.

Industry: Utilized in the formulation of pharmaceuticals and as a component in various chemical processes.

Mechanism of Action

Ranitidine bismuth citrate exerts its effects through multiple mechanisms:

Histamine H2 Receptor Antagonism: Ranitidine component blocks histamine H2 receptors on gastric parietal cells, reducing acid secretion.

Bactericidal Action: Bismuth citrate component has a bactericidal effect on Helicobacter pylori, protecting the gastric mucosa.

Molecular Targets and Pathways: The compound targets histamine receptors and bacterial cell walls, disrupting their function and leading to reduced acid production and bacterial eradication.

Comparison with Similar Compounds

Ranitidine Hydrochloride: Another form of ranitidine used to reduce stomach acid but lacks the bactericidal properties of bismuth citrate.

Colloidal Bismuth Subcitrate: Used for similar indications but does not have the histamine receptor antagonism of ranitidine.

Uniqueness: Ranitidine bismuth citrate is unique in its dual action of reducing gastric acid secretion and providing bactericidal effects, making it particularly effective in treating ulcers associated with Helicobacter pylori infections .

Properties

Molecular Formula |

C19H27BiN4O10S |

|---|---|

Molecular Weight |

712.5 g/mol |

IUPAC Name |

bismuth;1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C13H22N4O3S.C6H8O7.Bi/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10;/h4-5,9,14-15H,6-8,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+3/p-3 |

InChI Key |

XAUTYMZTJWXZHZ-UHFFFAOYSA-K |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Bi+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.